

Pifusertib Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Pifusertib hydrochloride

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Pifusertib hydrochloride, also known as TAS-117, is a potent and selective, orally active allosteric inhibitor of the serine/threonine kinase Akt.[1][2][3][4] This document provides a comprehensive overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols for research and development professionals.

Chemical Structure and Properties

Pifusertib hydrochloride is a heterocyclic organic compound. Its chemical and physical properties are summarized in the table below.



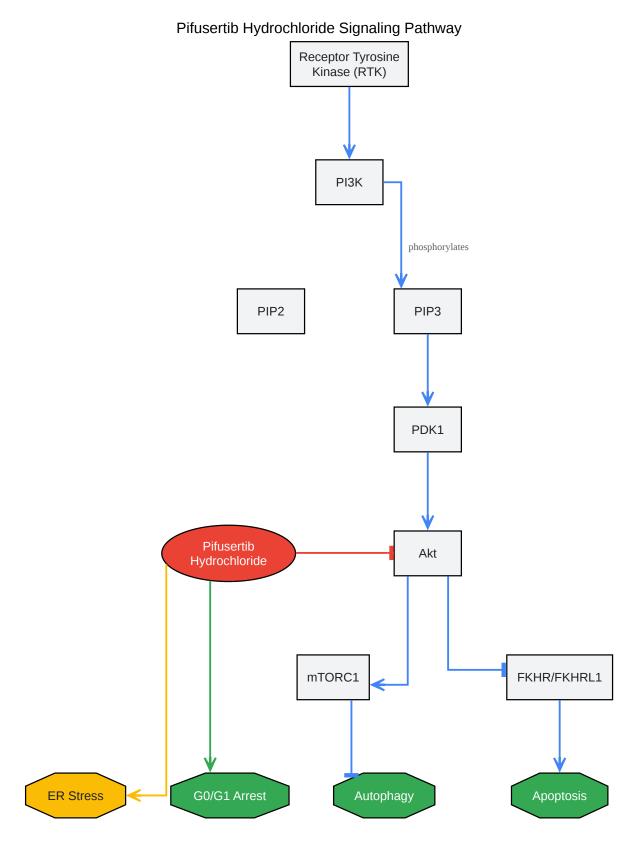
Property	Value Source		
Synonyms	TAS-117 hydrochloride [1][5]		
Molecular Formula	C26H25CIN4O2	[2]	
Molecular Weight	460.96 g/mol [2][5]		
CAS Number	2930090-28-9	[2]	
Appearance	Solid powder	[6]	
Solubility	Soluble in DMSO. In 10% DMSO >> 90% (20% SBE- β -CD in saline), solubility is \geq 2.08 mg/mL. In 10% DMSO >> 90% corn oil, solubility is \geq 2.08 mg/mL.	[2][5]	
Storage	Store at 4°C, sealed and away from moisture. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.	[2][5]	

Mechanism of Action

Pifusertib hydrochloride is an allosteric inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[1][2][3] By binding to a pocket outside of the ATP-binding site, it locks the kinase in an inactive conformation, thereby preventing its phosphorylation and activation. This inhibition of Akt signaling leads to downstream effects including the induction of apoptosis and autophagy. [1][2][3][4]

The primary signaling pathway affected by **Pifusertib hydrochloride** is the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, survival, and metabolism.[2][6]





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Caption: Pifusertib inhibits Akt, leading to apoptosis, autophagy, and G0/G1 cell cycle arrest.



Biological Activity and Quantitative Data

Pifusertib hydrochloride demonstrates potent inhibitory activity against Akt isoforms and has been evaluated in various cancer cell lines and in vivo models.

Parameter	Value	Cell Line/Model	Source
IC50 (Akt1)	4.8 nM	N/A	[1][2][3]
IC50 (Akt2)	1.6 nM	N/A	[1][2][3]
IC50 (Akt3)	44 nM	N/A	[1][2][3]
In Vitro Cytotoxicity	0-10 μM (72 hours)	Multiple Myeloma (MM) cells	[1][2]
In Vivo Efficacy	12-16 mg/kg (p.o., daily for 5 days a week, 21 days)	Murine xenograft models of human MM	[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility of results.

Cell Viability Assay

- Objective: To determine the cytotoxic effects of **Pifusertib hydrochloride** on cancer cells.
- Cell Lines: Multiple Myeloma (MM) cell lines.[2]
- Reagents: **Pifusertib hydrochloride**, cell culture medium, and a viability assay reagent (e.g., MTT, CellTiter-Glo).
- Protocol:
 - Seed MM cells in 96-well plates at a predetermined density.
 - After allowing the cells to adhere, treat them with a serial dilution of Pifusertib hydrochloride (e.g., 0-10 μM).[2]



- Incubate the plates for 72 hours.[2]
- Add the viability assay reagent according to the manufacturer's instructions.
- Measure the signal (absorbance or luminescence) using a plate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

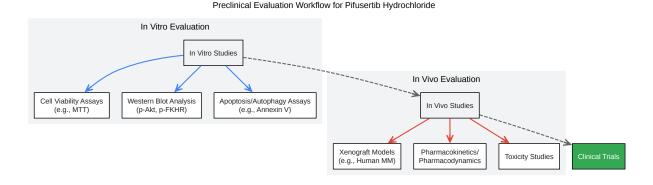
Western Blot Analysis

- Objective: To assess the effect of Pifusertib hydrochloride on the phosphorylation of Akt and its downstream targets.
- Cell Lines: MM.1S, MM.1R, H929, and KMS11 cells.[2]
- Reagents: Pifusertib hydrochloride, lysis buffer, primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-FKHR/FKHRL1), and secondary antibodies.
- Protocol:
 - Treat cells with **Pifusertib hydrochloride** (e.g., 1 μ M) for a specified time (e.g., 6 hours). [1][2]
 - Lyse the cells and quantify the protein concentration.
 - Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
 - Block the membrane and incubate with primary antibodies overnight.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies.
 - Detect the protein bands using a chemiluminescence substrate.

Experimental Workflow

A typical workflow for the preclinical evaluation of **Pifusertib hydrochloride** is outlined below.





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Caption: A general workflow for the preclinical assessment of **Pifusertib hydrochloride**.

Clinical Development

Pifusertib hydrochloride has been investigated in clinical trials for patients with advanced solid tumors.[7] These studies aim to evaluate its safety, tolerability, pharmacokinetics, pharmacodynamics, and antitumor activity.[7] The rationale for its clinical investigation often stems from the observation that the PI3K/Akt pathway is frequently dysregulated in various cancers, including multiple myeloma.[6]

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